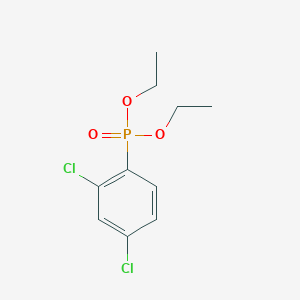
Diethyl (2,4-Dichlorophenyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2,4-Dichlorophenyl)phosphonate is an organophosphorus compound with the molecular formula C10H13Cl2O3P It is a derivative of phosphonic acid and contains a phosphonate group attached to a 2,4-dichlorophenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (2,4-Dichlorophenyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For this compound, diethyl phosphite reacts with 2,4-dichlorobenzyl chloride under reflux conditions to yield this compound .
Another method involves the use of a palladium-catalyzed cross-coupling reaction between diethyl phosphite and 2,4-dichlorophenyl iodide. This reaction typically occurs under mild conditions and provides high yields .
Industrial Production Methods
Industrial production of this compound often employs the Michaelis-Arbuzov reaction due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors with controlled temperature and pressure to ensure optimal yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (2,4-Dichlorophenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl (2,4-Dichlorophenyl)phosphonate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of diethyl (2,4-dichlorophenyl)phosphonate involves its interaction with molecular targets such as enzymes. For instance, it can inhibit cholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine . This inhibition can lead to an accumulation of acetylcholine, affecting nerve signal transmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl (3,4-Dichlorophenyl)phosphonate
- Diethyl (2,4-Difluorophenyl)phosphonate
- Diethyl (2,4-Dimethylphenyl)phosphonate
Uniqueness
Diethyl (2,4-Dichlorophenyl)phosphonate is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its reactivity and biological activity. The dichlorophenyl group enhances its ability to interact with biological targets and increases its stability compared to other similar compounds .
Propriétés
Formule moléculaire |
C10H13Cl2O3P |
|---|---|
Poids moléculaire |
283.08 g/mol |
Nom IUPAC |
2,4-dichloro-1-diethoxyphosphorylbenzene |
InChI |
InChI=1S/C10H13Cl2O3P/c1-3-14-16(13,15-4-2)10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3 |
Clé InChI |
UGTQEJQYDKYVLN-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=C(C=C(C=C1)Cl)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















